chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol

Catalog No.
S869445
CAS No.
419581-64-9
M.F
C16H16Cl2N2O4Pd2
M. Wt
584.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbo...

CAS Number

419581-64-9

Product Name

chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol

IUPAC Name

chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol

Molecular Formula

C16H16Cl2N2O4Pd2

Molecular Weight

584.1 g/mol

InChI

InChI=1S/2C8H8NO2.2ClH.2Pd/c2*1-6(9-11)7-2-4-8(10)5-3-7;;;;/h2*2,4-5,10-11H,1H3;2*1H;;/q2*-1;;;2*+2/p-2/b2*9-6+;;;;

InChI Key

KKCAILXUBWILKM-FIOBSCOQSA-L

SMILES

CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+]

Canonical SMILES

CC(=NO)C1=[C-]C=C(C=C1)O.CC(=NO)C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+]

Isomeric SMILES

C/C(=N\O)/C1=[C-]C=C(C=C1)O.C/C(=N\O)/C1=[C-]C=C(C=C1)O.Cl[Pd+].Cl[Pd+]

Chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol, also known as Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino)ethyl]phenyl]palladium(II) Dimer [], is a palladium complex containing a chloropalladium(II) core and a bidentate ligand. This compound is encountered in research related to palladium chemistry, particularly as a potential catalyst [].


Molecular Structure Analysis

The key feature of this molecule is the central palladium(II) ion (Pd(II)) bonded to two chlorine atoms (Cl) and bridged by two bidentate ligands []. Each ligand consists of a benzene ring with a hydroxyl group (OH) at position 5 and a hydroxyiminoethyl group (N=CH-CH2-OH) attached at position 4. The double bond (E) in the hydroxyimino group indicates the E-configuration, where the hydroxyl group and the methyl group (CH3) are on opposite sides of the double bond [].


Chemical Reactions Analysis

The specific reactions involving this compound are not widely reported in the available literature. However, due to the presence of Pd(II) and the bidentate ligand, it is possible that this compound could be involved in catalytic cycles for organic transformations commonly associated with palladium catalysts [].

The synthesis of this specific compound is also not explicitly documented, but methods for synthesizing similar palladium complexes with bidentate ligands are known []. These methods typically involve reacting a palladium precursor with a suitable ligand precursor under specific conditions.

As mentioned earlier, the specific mechanism of action for this compound is not documented. However, if it acts as a catalyst, its mechanism would involve a cycle of bond activation, transformation, and regeneration of the palladium center []. The bidentate ligand would likely play a role in coordinating the substrate molecule and facilitating the desired reaction.

  • Palladium(II) is a well-known transition metal catalyst used in a wide range of organic transformations, including cross-coupling reactions, C-H activation, and cyclizations .
  • The presence of the chlorido ligand can influence the catalytic activity and selectivity of palladium complexes .
  • The nitrogen and oxygen atoms within the molecule could potentially serve as binding sites for organic substrates, allowing for activation and subsequent bond formation.

Dates

Modify: 2023-08-16

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